Patchoulane

Description

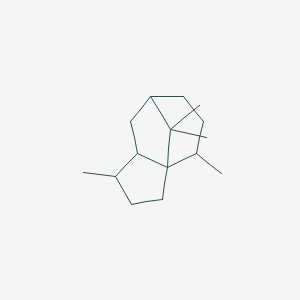

Structure

3D Structure

Propriétés

Numéro CAS |

19078-35-4 |

|---|---|

Formule moléculaire |

C15H26 |

Poids moléculaire |

206.37 g/mol |

Nom IUPAC |

4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3 |

Clé InChI |

MVZZUMCHPFHUOS-UHFFFAOYSA-N |

SMILES |

CC1CCC23C1CC(C2(C)C)CCC3C |

SMILES canonique |

CC1CCC23C1CC(C2(C)C)CCC3C |

Autres numéros CAS |

25491-20-7 19078-35-4 |

Origine du produit |

United States |

Foundational & Exploratory

The Sesquiterpenoid Patchoulane: A Technical Overview of its Molecular Characteristics and Analysis

For Immediate Release

This technical guide provides a detailed overview of the molecular properties of patchoulane, a notable sesquiterpenoid. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth data on its chemical formula and molecular weight. Furthermore, it outlines key experimental protocols for the structural elucidation of sesquiterpenes and presents a visualization of a relevant biosynthetic pathway.

Core Molecular Data

This compound is a sesquiterpenoid hydrocarbon. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Citation |

| Molecular Formula | C₁₅H₂₆ | [1] |

| Molecular Weight | 206.37 g/mol | [1] |

| IUPAC Name | 4,10,11,11-tetramethyltricyclo[5.3.1.0¹⁵]undecane | |

| CAS Number | 19078-35-4 | [1] |

Experimental Protocols for Structural Elucidation

The definitive identification and structural analysis of this compound and related sesquiterpenes rely on a combination of chromatographic and spectroscopic techniques. The following protocols provide a generalized framework for these experimental approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like sesquiterpenes within a complex mixture.

1. Sample Preparation:

-

For solid samples, such as plant material, extraction is typically performed using a suitable organic solvent like methanol.[2] The process can be enhanced by sonication to ensure efficient extraction of the target analytes.[2]

-

The resulting extract is filtered to remove solid debris and then concentrated, often using a rotary evaporator at a controlled temperature (e.g., not exceeding 40°C).[2]

2. GC-MS Instrumentation and Conditions:

-

Injector: A splitless injection mode is commonly used, with an injector temperature set to approximately 260°C.

-

Capillary Column: A column such as a CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenes.

-

Oven Temperature Program: A typical temperature program starts at 45°C, holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate to facilitate the elution of compounds with different boiling points.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant pressure.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of 40–200 to detect the characteristic fragmentation patterns of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the de novo structural elucidation of purified compounds, providing detailed information about the carbon-hydrogen framework.

1. Sample Preparation:

-

A purified sample of the sesquiterpene is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.

2. NMR Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of proton and carbon environments in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments is crucial for establishing the complete molecular structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.[2]

-

Biosynthetic Pathway Visualization

This compound belongs to the large family of sesquiterpenoids, which are synthesized in plants from the common precursor farnesyl pyrophosphate (FPP). The enzyme patchoulol synthase (PTS), a sesquiterpene cyclase, catalyzes the complex cyclization of FPP to form not only the well-known patchoulol but also a variety of other sesquiterpenes.[1][3] The following diagram illustrates this crucial step in sesquiterpene biosynthesis.

Biosynthesis of patchoulol and other sesquiterpenes from FPP.

References

The Botanical Treasury of Patchoulane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of patchoulane sesquiterpenoids, with a primary focus on their chemical composition, biosynthesis, and the experimental methodologies used for their study. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Source: Pogostemon cablin (Patchouli)

The most significant and commercially utilized natural source of this compound sesquiterpenoids is the essential oil derived from the leaves of Pogostemon cablin, a perennial herbaceous plant from the Lamiaceae family native to Southeast Asia.[1][2] The essential oil, commonly known as patchouli oil, is a complex mixture of over 24 different sesquiterpenes and is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its characteristic woody aroma and diverse biological activities.[3][4] While other plants, such as Cyperus rotundus, have been reported to contain this compound-type sesquiterpenes, Pogostemon cablin remains the principal source for the industrial production of these compounds.[5][6]

Chemical Composition of Patchouli Essential Oil

The chemical profile of patchouli oil is dominated by sesquiterpenoids, with patchoulol (also known as patchouli alcohol) being the most abundant and characteristic constituent.[7] The quality and chemical composition of the oil can vary depending on factors such as the geographical origin of the plant, harvesting time, and the extraction method employed.[8] Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of patchouli oil.[7][9]

Quantitative Analysis of Major Sesquiterpenoids in Pogostemon cablin Essential Oil

The following tables summarize the quantitative data on the major this compound and other sesquiterpenoid constituents of patchouli oil from various studies.

| This compound Sesquiterpenoids | Reported Concentration Range (%) | References |

| Patchoulol (Patchouli Alcohol) | 20 - 72 | [9] |

| α-Patchoulene | ~5 | [9] |

| β-Patchoulene | 3.13 - 4.56 | [9] |

| Seychellene | 3.77 - 6 | [9][10] |

| Other Major Sesquiterpenoids | Reported Concentration Range (%) | References |

| α-Guaiene | 11.7 - 20.13 | [9][11] |

| δ-Guaiene | 4.36 - 21.51 | [9][11] |

| α-Bulnesene | ~12.3 | [9] |

| trans-Caryophyllene | ~7.96 | [9] |

| Viridiflorol | 4.39 - 4.92 | [10] |

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids in Pogostemon cablin originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then utilized to form the direct C15 precursor, farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by patchoulol synthase (PTS) to yield patchoulol and other sesquiterpenes.[3][4]

Biosynthetic Pathway of Patchoulol

Caption: Biosynthesis of patchoulol from Acetyl-CoA via the MVA pathway.

Experimental Protocols

Extraction of Patchouli Essential Oil

4.1.1. Steam Distillation

A common method for extracting essential oils from plant material.[12]

-

Sample Preparation: Fresh patchouli leaves are typically dried for several days to a constant weight to reduce the water content.[9]

-

Apparatus: A Clevenger-type apparatus is often used.

-

Procedure:

-

The dried leaves are placed in a distillation flask with water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oil components.

-

The steam and oil vapor mixture is then passed through a condenser, which cools the mixture and converts it back into a liquid.

-

The essential oil, being immiscible with water, separates and can be collected.

-

-

Yield: The yield of essential oil can vary, with reports of approximately 0.73% (w/w) from dried leaves.[9]

4.1.2. Supercritical Carbon Dioxide (SC-CO2) Extraction

An alternative extraction method that avoids the use of high temperatures, which can potentially degrade some thermolabile compounds.[13]

-

Apparatus: A supercritical fluid extraction system.

-

Procedure:

-

Dried and ground patchouli leaves are packed into an extraction vessel.

-

Supercritical CO2 (carbon dioxide above its critical temperature and pressure) is passed through the plant material.

-

The supercritical fluid acts as a solvent, dissolving the essential oil.

-

The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.

-

-

Optimized Conditions: Higher yields (up to 12.41%) have been reported at a pressure of 20 MPa and a temperature of 80°C.[13]

Analysis of Patchouli Essential Oil

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical technique for the separation, identification, and quantification of the volatile components in patchouli oil.[14]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., dichloromethane).

-

GC Conditions (Example):

-

Column: A capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Typically scanned from m/z 40 to 550.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.[15]

-

Quantification: The relative abundance of each compound is determined by integrating the peak area in the chromatogram. For absolute quantification, an internal standard method is employed.[8]

In Vitro Assay for Patchoulol Synthase (PTS) Activity

This assay is used to determine the enzymatic activity of isolated and purified patchoulol synthase.[3]

-

Enzyme Source: Purified PTS enzyme, often obtained through recombinant expression.

-

Substrate: Farnesyl pyrophosphate (FPP).

-

Procedure:

-

Prepare a reaction mixture containing an appropriate buffer and the purified PTS enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 34°C).

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., hexane) to extract the terpene products.

-

Analyze the extracted products by GC-MS to identify and quantify the patchoulol and other sesquiterpenes produced.

-

Experimental Workflow for this compound Sesquiterpenoid Analysis

Caption: General workflow for the extraction and analysis of this compound sesquiterpenoids.

References

- 1. Frontiers | Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol [frontiersin.org]

- 2. Molecular identification and expression of sesquiterpene pathway genes responsible for patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The diverse sesquiterpene profile of patchouli, Pogostemon cablin, is correlated with a limited number of sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Acetoxy Cyperene, a this compound-type Sesquiterpene Isolated from Cyperus rotundus Rhizomes Induces Caspase-dependent Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. herbalanalysis.co.uk [herbalanalysis.co.uk]

- 8. Quantitative and physical evaluation of patchouli essential oils obtained from different sources of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubtexto.com [pubtexto.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ejurnaljlm.com [ejurnaljlm.com]

- 15. researchgate.net [researchgate.net]

The Biosynthesis Pathway of Patchoulane in Pogostemon cablin: A Technical Guide for Researchers

Abstract

Patchoulane, a defining tricyclic sesquiterpenoid, is the principal aromatic and bioactive constituent of patchouli oil, which is extracted from the leaves of Pogostemon cablin. Its characteristic woody fragrance and diverse pharmacological activities have rendered it a molecule of significant interest across the pharmaceutical, cosmetic, and fragrance industries. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in P. cablin, delineating the enzymatic cascade from primary metabolites to the final complex sesquiterpenoid. This document presents quantitative data on key enzymes, detailed experimental protocols for pivotal assays, and visual representations of the metabolic pathway and associated research workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, with patchoulol being its alcohol form, is a sophisticated multi-step process that originates from central carbon metabolism and culminates in the formation of this intricate sesquiterpenoid. The pathway can be segmented into three principal stages: the synthesis of the universal five-carbon (C5) isoprene (B109036) precursors, the formation of the direct C15 precursor farnesyl pyrophosphate (FPP), and the final cyclization to patchoulol.[1]

Synthesis of Isoprene Precursors: The Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of P. cablin cells, the journey to this compound begins with the mevalonate (MVA) pathway.[1] This fundamental pathway utilizes acetyl-CoA, a key metabolite, to synthesize the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The enzymatic steps of the MVA pathway are as follows:

-

Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1]

-

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[2]

-

Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.[1]

-

Phosphomevalonate kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.[1]

-

Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form IPP.[1]

-

Isopentenyl pyrophosphate isomerase (IDI): Interconverts IPP and DMAPP.[1]

Formation of Farnesyl Pyrophosphate (FPP)

The C5 units, IPP and DMAPP, serve as the substrates for the synthesis of the direct precursor of this compound, the C15 isoprenoid farnesyl pyrophosphate (FPP).[1]

-

Farnesyl pyrophosphate synthase (FPPS): Located in the cytoplasm, this enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form FPP.[1][3]

Cyclization to Patchoulol

The final and defining step in the biosynthesis of patchoulol is the intricate cyclization of the linear FPP molecule.

-

Patchoulol synthase (PTS): This sesquiterpene cyclase, also localized in the cytoplasm, catalyzes the complex intramolecular cyclization of FPP to form the tricyclic alcohol, patchoulol.[1] PTS is a multi-product enzyme, also producing other sesquiterpenes such as α-patchoulene, β-patchoulene, α-bulnesene, and α-guaiene.[1]

Quantitative Data

This section summarizes available quantitative data for key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters for many enzymes have not been specifically determined in Pogostemon cablin and data from other plant or microbial species are provided for reference.

Table 1: Kinetic Parameters of Enzymes in the Mevalonate Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference(s) |

| Mevalonate Kinase (MVK) | Catharanthus roseus | Mevalonate | 65 | - | - | [4] |

| ATP | 210 | - | - | [4] | ||

| Phosphomevalonate Kinase (PMK) | Catharanthus roseus | 5-Phosphomevalonate | 400 | - | - | [4] |

| ATP | 410 | - | - | [4] | ||

| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | - | 3.4 | [5][6] | |

| ATP | 74 | - | 3.4 | [5][6] | ||

| Mevalonate Pyrophosphate Decarboxylase (MVD) | Staphylococcus epidermidis | MVAPP | - | - | Decreased 103-fold (S192A mutant) | [7][8] |

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate Synthase and Patchoulol Synthase

| Enzyme | Organism | Substrate | Km (µM) | Reference(s) |

| Farnesyl Pyrophosphate Synthase (FPPS) | Pogostemon cablin | - | - | [3][9][10] |

| Patchoulol Synthase (PTS) | Pogostemon cablin | Farnesyl Pyrophosphate (FPP) | 6.8 | [11] |

Table 3: Patchoulol Content in Different Tissues of Pogostemon cablin

| Tissue | Patchoulol Content (% of essential oil) | Reference(s) |

| Leaves | 37.54 - 51.02 | [12] |

| Stems | 28.24 - 41.96 | [12] |

| Roots | 14.55 - 35.12 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Cloning of a Terpene Synthase Gene (e.g., Patchoulol Synthase) from Pogostemon cablin

This protocol outlines a general workflow for the identification and cloning of terpene synthase genes.

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh, young leaves of P. cablin.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

-

Degenerate PCR for Initial Fragment Amplification:

-

Design degenerate primers based on conserved amino acid motifs found in known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs).

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

-

Analyze the PCR products on an agarose gel. Excise bands of the expected size (typically 500-800 bp).

-

Purify the DNA from the gel slice and clone it into a TA cloning vector (e.g., pGEM-T Easy, Promega).

-

Transform the ligation product into competent E. coli cells and select for positive clones.

-

Sequence the inserts from several clones to identify fragments with homology to terpene synthases.

-

-

Rapid Amplification of cDNA Ends (RACE) for Full-Length Gene Isolation:

-

Based on the sequence of the cloned fragment, design gene-specific primers for both 5' and 3' RACE.

-

Perform 5' and 3' RACE using a commercial kit (e.g., SMARTer RACE cDNA Amplification Kit, Clontech) according to the manufacturer's protocol.

-

Analyze the RACE products on an agarose gel, purify the desired bands, and clone them into a suitable vector for sequencing.

-

Assemble the sequences from the initial fragment and the 5' and 3' RACE products to obtain the full-length cDNA sequence of the putative terpene synthase gene.

-

-

Full-Length cDNA Amplification and Confirmation:

-

Design primers based on the start and stop codons of the assembled full-length sequence.

-

Amplify the full-length cDNA from the P. cablin cDNA library using high-fidelity DNA polymerase.

-

Clone the full-length PCR product and confirm its sequence.

-

Heterologous Expression and Functional Characterization of Patchoulol Synthase

-

Construction of Expression Vector:

-

Subclone the full-length coding sequence of the patchoulol synthase gene into a suitable bacterial expression vector (e.g., pET-28a(+) for N-terminal His-tag fusion).

-

-

Protein Expression in E. coli:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column and elute the protein with an imidazole (B134444) gradient.

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

In Vitro Activity Assay of Recombinant Patchoulol Synthase

This protocol is adapted from published methods for determining the activity of recombinant PTS.[1]

-

Materials:

-

Purified recombinant PTS enzyme

-

Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

-

Substrate: Farnesyl pyrophosphate (FPP) solution

-

Organic Solvent for Extraction: Hexane or Ethyl Acetate

-

Internal Standard (for GC-MS): e.g., Dodecane

-

-

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30-34°C).

-

Initiate the reaction by adding the FPP substrate. The final concentration of FPP should be varied for kinetic studies (e.g., 1-100 µM).

-

Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.

-

Vortex vigorously to extract the terpene products into the organic phase.

-

Separate the phases by centrifugation.

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification of Patchoulol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.[1]

-

Sample Preparation: The extracted organic phase from the enzyme assay or a plant extract is directly injected into the GC-MS.

-

GC-MS Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-550

-

-

Calibration Curve: Prepare a series of standard solutions of authentic patchoulol of known concentrations containing the same internal standard used in the samples.

-

Analysis: Inject the standards and samples into the GC-MS.

-

Quantification:

-

Identify the patchoulol peak based on its retention time and mass spectrum. The major ions for patchoulol are typically m/z 41, 55, 83, 98, 125, 138, 161, 179, 189, 207, and 222.[1]

-

The quantification is performed by comparing the peak area ratio of patchoulol to the internal standard against the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthesis pathway of Patchoulol in Pogostemon cablin.

Experimental Workflows

Caption: Experimental workflow for terpene synthase gene discovery.

Conclusion

The biosynthesis of this compound in Pogostemon cablin is a well-defined process that leverages the conserved mevalonate pathway for precursor synthesis, followed by the specific enzymatic steps of FPP synthesis and its subsequent cyclization by patchoulol synthase. This technical guide has provided a detailed overview of this pathway, including the available quantitative data, comprehensive experimental protocols, and clear visual diagrams to facilitate further research in this area. A deeper understanding of the kinetic properties of all enzymes in the pathway, particularly those from P. cablin, and the regulatory networks governing gene expression will be crucial for metabolic engineering efforts aimed at enhancing the production of this valuable sesquiterpenoid. The methodologies and information presented herein offer a solid foundation for researchers and professionals to advance the study and application of this compound biosynthesis.

References

- 1. Hydroxymethylglutaryl-CoA reductase, a key enzyme in phytosterol synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is the Reaction Catalyzed by 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase a Rate-Limiting Step for Isoprenoid Biosynthesis in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 4. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 6. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Nucleotide Binding and Reaction Catalysis in Mevalonate Diphosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for nucleotide binding and reaction catalysis in mevalonate diphosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cornerstone of a Prized Sesquiterpene: A Technical Guide to the Key Enzymes in Patchoulane Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Patchoulane, a tricyclic sesquiterpenoid and the signature aromatic compound of patchouli oil, has garnered significant interest for its therapeutic potential, including anti-inflammatory and neuroprotective properties. The biosynthesis of this complex molecule is a multi-step enzymatic cascade, originating from primary metabolism. Understanding the key enzymes in this pathway is paramount for metabolic engineering efforts aimed at enhancing this compound yield and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core enzymes, their kinetic properties, detailed experimental protocols, and the regulatory networks governing their activity.

The this compound Biosynthetic Pathway: A Three-Act Play

The synthesis of this compound can be conceptually divided into three main stages:

-

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway builds the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.

-

Formation of the Precursor: Farnesyl pyrophosphate (FPP) synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the C15 precursor, farnesyl pyrophosphate.

-

Cyclization to Patchoulol: The final and defining step is the complex cyclization of the linear FPP molecule into the characteristic tricyclic structure of patchoulol, a reaction catalyzed by patchoulol synthase (PTS).

Below is a diagram illustrating the complete biosynthetic pathway:

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in this compound biosynthesis. It is important to note that data for some enzymes are derived from organisms other than Pogostemon cablin, providing a valuable comparative baseline for researchers.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

| Enzyme | Abbreviation | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |

| Acetyl-CoA C-acetyltransferase | AACT | Rattus norvegicus (liver mitochondria) | Acetyl-CoA | 237 | - | - |

| HMG-CoA Synthase | HMGCS | Saccharomyces cerevisiae | Acetyl-CoA | 42 | 1.8 | - |

| Saccharomyces cerevisiae | Acetoacetyl-CoA | 6.7 | - | - | ||

| HMG-CoA Reductase | HMGR | Burkholderia cenocepacia | HMG-CoA | - | - | - |

| Mevalonate Kinase | MVK | - | - | - | - | - |

| Phosphomevalonate Kinase | PMK | Saccharomyces cerevisiae (at 30°C) | ATP | 98.3 | - | 4.51 |

| Saccharomyces cerevisiae (at 30°C) | Mevalonate-5-P | 885 | - | 4.51 | ||

| Streptococcus pneumoniae | ATP | 74 | 3.4 | - | ||

| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | 3.4 | - | ||

| Mevalonate Diphosphate Decarboxylase | MVD | Homo sapiens | (R,S)-Mevalonate diphosphate | 28.9 | - | 6.1 |

| Homo sapiens | ATP | 690 | - | 6.1 | ||

| Isopentenyl Pyrophosphate Isomerase | IDI | - | - | - | - | - |

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate Synthase and Patchoulol Synthase

| Enzyme | Abbreviation | Source Organism | Substrate | Km (µM) | kcat (min-1) |

| Farnesyl Pyrophosphate Synthase | FPPS | - | IPP | 0.6 | - |

| - | GPP | 0.7 | 38 | ||

| Patchoulol Synthase | PTS | - | Farnesyl pyrophosphate | - | - |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the enzymes of the this compound biosynthetic pathway.

Protocol 1: In Vitro Activity Assay for Patchoulol Synthase (PTS)

This protocol is adapted from established methods for determining the activity of recombinant PTS.

Materials:

-

Purified recombinant PTS enzyme

-

Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

-

Substrate: Farnesyl pyrophosphate (FPP) solution

-

Organic Solvent for Extraction: Hexane or Ethyl Acetate

-

Internal Standard (for GC-MS): e.g., Dodecane

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

-

Pre-incubate the mixture at the optimal temperature (34°C).

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

-

Vortex vigorously to extract the sesquiterpene products.

-

Centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by GC-MS.

Protocol 2: Radiochemical Assay for Farnesyl Pyrophosphate Synthase (FPPS)

This method is highly sensitive and suitable for measuring FPPS activity in purified enzyme preparations and plant tissue extracts.

Materials:

-

Purified recombinant FPPS or plant protein extract

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

-

Substrates: [1-¹⁴C]Isopentenyl pyrophosphate (IPP), Geranyl pyrophosphate (GPP)

-

Quenching Solution: Saturated NaCl

-

Extraction Solvent: 1-Butanol

-

Scintillation Cocktail

Procedure:

-

Set up the reaction mixture containing assay buffer, GPP, and the enzyme preparation.

-

Pre-warm the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding [1-¹⁴C]IPP.

-

Incubate for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the radiolabeled FPP product with 1-butanol.

-

Transfer the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 3: GC-MS Analysis of Patchoulol

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

-

Sample Preparation: The extracted organic phase from the enzyme assay or plant extract is directly injected into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, hold for 5 min.

-

Carrier Gas: Helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Quantification: Identify patchoulol based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Visualization of Workflows and Regulatory Pathways

Experimental Workflow for Enzyme Activity Assay

The following diagram outlines a typical workflow for determining enzyme activity.

Regulatory Signaling Pathway: Methyl Jasmonate Induction

The biosynthesis of this compound is regulated by various factors, including plant hormones. Methyl jasmonate (MeJA) has been shown to induce the expression of genes in the MVA pathway, thereby enhancing the production of patchoulol.

This technical guide provides a foundational understanding of the key enzymes involved in this compound biosynthesis. Further research into the specific kinetic properties of these enzymes in Pogostemon cablin and a more detailed elucidation of the regulatory networks will be instrumental in advancing the metabolic engineering and pharmaceutical applications of this valuable sesquiterpenoid.

An In-depth Technical Guide to the Physical and Chemical Properties of Patchoulane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patchoulane (C₁₅H₂₆) is a tricyclic sesquiterpene hydrocarbon that constitutes one of the many components found in patchouli oil, an essential oil derived from the leaves of Pogostemon cablin. While not as extensively studied as other major constituents of patchouli oil like patchouli alcohol, understanding the physicochemical properties of this compound is crucial for its potential applications in pharmacology and fragrance chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for their determination, and explores potential, though not yet elucidated, biological signaling pathways based on the activity of related sesquiterpenoids.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆ | --INVALID-LINK-- |

| Molecular Weight | 206.37 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4,10,11,11-tetramethyltricyclo[5.3.1.0¹⁵]undecane | --INVALID-LINK-- |

| CAS Number | 25491-20-7, 19078-35-4 | --INVALID-LINK-- |

| Boiling Point | 261.00 to 262.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[1] |

| Vapor Pressure | 0.019000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[1] |

| Flash Point | 216.00 °F TCC (102.20 °C) (estimated) | The Good Scents Company[1] |

| logP (o/w) | 6.672 (estimated) | The Good Scents Company[1] |

| Water Solubility | 0.1242 mg/L @ 25 °C (estimated) | The Good Scents Company[1] |

| Appearance | Not specified, likely an oil | Inferred from related compounds |

| Odor | Not specifically described for pure compound | The Good Scents Company[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of sesquiterpenes like this compound are provided below. These are generalized methods and may require optimization for this specific compound.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated in a Thiele tube, and the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn into a capillary tube is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

Micro burner or hot plate

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a few drops of the this compound sample into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a micro burner.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical and reliable method for determining logP.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol (B41247) and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical balance

-

UV-Vis spectrophotometer or Gas Chromatograph (GC) for concentration determination

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Add a known volume of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.

-

Add a small, known amount of the this compound stock solution to the funnel/vial. The final concentration should be within the linear range of the analytical method used for quantification.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

-

Calculate the partition coefficient (P) as: P = [this compound]octanol / [this compound]water.

-

The logP is then calculated as log₁₀(P).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer (e.g., Quadrupole or Ion Trap)

-

Autosampler

-

Data system for instrument control and data analysis

Typical GC-MS Parameters for Sesquiterpene Analysis:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 3 °C/min

-

Final hold: 10 minutes at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The instrument will perform the separation and analysis according to the set parameters.

-

The resulting chromatogram will show peaks corresponding to the different components of the sample.

-

The mass spectrum of the peak corresponding to this compound can be compared to a reference library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns (for ¹H NMR), and integration of the signals provide information about the molecular structure.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure for ¹H and ¹³C NMR:

-

Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. This will provide information on the number and types of protons and their connectivity.

-

Acquire the ¹³C NMR spectrum. This will show the number and types of carbon atoms in the molecule.

-

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to elucidate the complete connectivity of the molecule.

Potential Biological Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways modulated by pure this compound is currently lacking in the scientific literature. However, as a sesquiterpene, it is plausible that this compound may exhibit biological activities similar to other compounds in this class. Sesquiterpenes are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2]

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common target for sesquiterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2]

The following diagram illustrates a generalized workflow for investigating the potential anti-inflammatory activity of a sesquiterpene like this compound.

References

Spectroscopic Profile of Patchoulane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid patchoulane. Due to the limited availability of published, fully assigned experimental spectra for pure this compound, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the known chemical structure of this compound and established spectroscopic principles for sesquiterpenes and cyclic alkanes. This guide is intended to serve as a robust reference for the identification and characterization of this compound in research and drug development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₅H₂₆, Molecular Weight: 206.37 g/mol ).

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - CH₃]⁺ |

| 163 | High | [M - C₃H₇]⁺ |

| 136 | Moderate | [C₁₀H₁₆]⁺ (Loss of C₄H₁₀) |

| 121 | High | [C₉H₁₃]⁺ |

| 109 | High | [C₈H₁₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to its various proton environments. The complex polycyclic structure results in significant signal overlap in the aliphatic region.

Table 2: Predicted ¹H NMR (Proton NMR) Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.80 - 1.00 | m | 12H | Methyl protons (4 x CH₃) |

| 1.10 - 1.80 | m | 14H | Methylene (B1212753) and methine protons on the cyclic framework |

Note: Due to the complex and rigid polycyclic structure of this compound, a high-field NMR instrument would be necessary to resolve the individual proton signals. The values presented are general ranges where signals for such a molecule are expected to appear.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR (Carbon-13 NMR) Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 15 - 30 | Methyl carbons (CH₃) |

| 25 - 55 | Methylene (CH₂) and Methine (CH) carbons |

| 40 - 60 | Quaternary carbons (C) |

Note: The specific chemical shifts are highly dependent on the local chemical environment and stereochemistry. The provided ranges are typical for saturated polycyclic sesquiterpenes.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-C bond vibrations, characteristic of a saturated hydrocarbon.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H stretching (from CH₃, CH₂, and CH groups)[1][2] |

| 1470 - 1450 | Medium | C-H bending (scissoring) of CH₂ groups[1] |

| 1380 - 1370 | Medium | C-H bending (rocking) of CH₃ groups[1] |

| ~720 | Weak | C-H rocking of long methylene chains (less prominent in cyclic systems) |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations unique to the this compound skeleton.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for sesquiterpenes and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

If this compound is part of a complex mixture like an essential oil, a preliminary purification by column chromatography on silica (B1680970) gel may be necessary.

-

Dissolve a small amount of the purified sample (or the essential oil) in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or by matching the experimental mass spectrum with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules.

Sample Preparation:

-

Ensure the sample of this compound is of high purity (>95%).

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse width, 2-second relaxation delay, a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hours).

-

-

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

-

Liquid Samples: A small drop of the purified liquid this compound is placed between two KBr or NaCl plates to form a thin film.

-

Solid Samples (if applicable): The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method for essential oils.[3][4][5][6]

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and assignment, it is recommended to acquire high-resolution experimental data on a purified sample and compare it with the predicted values and data from spectroscopic databases.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Rapid Screening of Mentha spicata Essential Oil and L-Menthol in Mentha piperita Essential Oil by ATR-FTIR Spectroscopy Coupled with Multivariate Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Patchoulane Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of patchoulane sesquiterpenoids, detailing their anti-inflammatory, anticancer, and antimicrobial properties, and the underlying molecular mechanisms.

Introduction

This compound-type sesquiterpenoids, a significant class of natural products, have garnered considerable attention in the scientific community for their diverse and potent biological activities. These C15 isoprenoids, characteristically featuring a tricyclic carbon skeleton, are predominantly isolated from the essential oil of Pogostemon cablin (patchouli) and other aromatic plants like Cyperus rotundus. This technical guide provides a comprehensive overview of the biological activities of prominent this compound derivatives, with a focus on patchouli alcohol and pogostone (B610156). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anti-inflammatory Activity

This compound derivatives, particularly patchouli alcohol and pogostone, have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Key Findings:

-

Pogostone has been shown to significantly inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This inhibition is attributed to the suppression of the NF-κB and MAPK signaling pathways.[1]

-

Patchouli alcohol also exerts its anti-inflammatory effects by targeting the NF-κB pathway. It has been observed to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3] Furthermore, patchouli alcohol has been found to modulate the OPG/RANK/RANKL/p38 MAPK signaling pathway, suggesting its potential in treating inflammatory conditions like periodontitis.[4][5]

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Pogostone | NO Production | LPS-stimulated RAW 264.7 cells | - | [6] |

| PGE2 Production | LPS-stimulated RAW 264.7 cells | - | [6] | |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | - | [6] | |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | - | [6] | |

| Ethanol Extract of P. cablin Root and Rhizome (ERP) | Xylene-induced ear edema | Mouse | Significant reduction at 120-480 mg/kg | [7] |

| Acetic acid-induced vascular permeability | Mouse | Significant decrease at 120-480 mg/kg | [7] | |

| Carrageenan-induced paw edema | Mouse | Significant inhibition at 120-480 mg/kg | [7] |

Note: Specific IC50 values for pogostone's anti-inflammatory activity were not consistently reported in the reviewed literature; instead, its effects were described as significant inhibition at tested concentrations.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated in various cancer cell lines, revealing their ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.

Key Findings:

-

Patchouli alcohol has demonstrated cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer (A549), castration-resistant prostate cancer (DU145 and PC-3), and colorectal cancer cells.[8][9] Its anticancer mechanisms involve the induction of G0/G1 cell cycle arrest, promotion of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage, and modulation of the Akt/mTOR and NF-κB signaling pathways.[8][9]

-

6-Acetoxy Cyperene , a this compound-type sesquiterpene isolated from Cyperus rotundus, induces caspase-dependent apoptosis in human ovarian cancer cells.[8]

-

4-nor-β-Patchoulene sesquiterpenoids have shown weak cytotoxic activities against NCI-H1975 and HepG-2 human cancer cell lines.[10]

Quantitative Data for Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Patchouli Alcohol | A549 | Non-Small Cell Lung Cancer | 79.80 ± 4.09 µg/mL | 48 | [10] |

| A549/V16 (Vincristine-resistant) | Non-Small Cell Lung Cancer | - | - | [8] | |

| DU145 | Castration-Resistant Prostate Cancer | 70.08 µg/mL | 48 | [9] | |

| PC-3 | Castration-Resistant Prostate Cancer | 79.38 µg/mL | 48 | [9] | |

| Compound 3 (4-nor-β-patchoulene derivative) | NCI-H1975 | Lung Cancer | 49.9 µg/mL | - | [10] |

| HePG-2 | Liver Cancer | 56.0 µg/mL | - | [10] |

Antimicrobial Activity

Patchouli oil and its constituent this compound derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Key Findings:

-

Patchouli oil and its major components, (-)-patchouli alcohol and pogostone , have demonstrated good antibacterial activities against a panel of pathogenic bacteria.

-

The antimicrobial mechanism is believed to involve the inhibition of essential bacterial enzymes, as suggested by molecular docking studies.

Quantitative Data for Antimicrobial Activity (MIC/MBC Values)

| Compound/Extract | Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Pyrogallol-Coumarin Hybrid (PCH-2) | Proteus mirabilis ATCC 12453 | 31.125 | - | [11] |

| Motuporamine Derivative 6a | Multidrug-resistant E. aerogenes EA289 | 1.56-50 µM | - | [12] |

| Motuporamine Derivative 6b | Multidrug-resistant E. aerogenes EA289 | 1.56-50 µM | - | [12] |

| Carbazole Derivative 2 | S. aureus | 32 | 32 | [13] |

| Carbazole Derivative 4 | S. aureus | 32 | 32 | [13] |

| Pleuromutilin (B8085454) Derivative 4g | Gram-positive bacteria | 0.016 | - | [14] |

Note: The table includes data for other compounds to provide a comparative context for antimicrobial potency.

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are underpinned by their ability to modulate complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating their therapeutic mechanisms and identifying potential drug targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Patchouli alcohol and pogostone have been shown to inhibit this pathway at multiple points.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Pogostone has been shown to inhibit the phosphorylation of key MAPK proteins.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Patchouli alcohol has been shown to modulate this pathway in the context of its anticancer and neuroprotective effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15][16][17]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Detailed Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present.[6][18]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Detailed Methodology:

-

Protein Extraction: Lyse cells treated with this compound derivatives in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p-JNK, IκBα, p65) overnight at 4°C.[2][19][20][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS).

Detailed Methodology:

-

Cell Treatment: Treat cells with the this compound derivative to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][23][24]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound derivatives, particularly patchouli alcohol and pogostone, have emerged as a promising class of bioactive compounds with a wide range of therapeutic properties. Their potent anti-inflammatory, anticancer, and antimicrobial activities, coupled with their ability to modulate key signaling pathways, underscore their potential for the development of novel pharmaceuticals.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold could lead to the discovery of derivatives with enhanced potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in relevant disease models.

-

Target Identification: Further elucidation of the direct molecular targets of this compound derivatives will provide a deeper understanding of their mechanisms of action and facilitate the design of more targeted therapies.

-

Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of inflammatory diseases, cancer, and infectious diseases.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound derivatives. The comprehensive data, detailed protocols, and pathway analyses presented herein are intended to facilitate further investigation and accelerate the translation of these natural products into valuable therapeutic agents.

References

- 1. Pogostone suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Patchouli alcohol activates PXR and suppresses the NF-κB-mediated intestinal inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products in Cyperus rotundus L. (Cyperaceae): an update of the chemistry and pharmacological activities - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00478F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Property of the Ethanol Extract of the Root and Rhizome of Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Acetoxy Cyperene, a this compound-type Sesquiterpene Isolated from Cyperus rotundus Rhizomes Induces Caspase-dependent Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Motuporamine Derivatives as Antimicrobial Agents and Antibiotic Enhancers against Resistant Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and bioactivity of newly potent pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Patchouli Alcohol Improves the Integrity of the Blood-Spinal Cord Barrier by Inhibiting Endoplasmic Reticulum Stress Through the Akt/CHOP/Caspase-3 Pathway Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V Staining Protocol [bdbiosciences.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. bosterbio.com [bosterbio.com]

The Pharmacological Potential of Patchoulane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulane-type sesquiterpenoids, a class of naturally occurring compounds predominantly found in the essential oil of Pogostemon cablin (patchouli), have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological potential of key this compound compounds, including patchouli alcohol, β-patchoulene, pogostone (B610156), α-bulnesene, seychellene, and norpatchoulenol. The document summarizes quantitative data on their therapeutic effects, details key experimental methodologies for their evaluation, and illustrates the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activities of Key this compound Compounds

The primary bioactive constituents of patchouli oil, including patchouli alcohol, β-patchoulene, and pogostone, have demonstrated a wide array of pharmacological effects, such as anti-inflammatory, neuroprotective, and anticancer properties.[1][2]

Anti-inflammatory Activity

This compound compounds exhibit robust anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Compound | Model/Assay | Target | IC50/Effective Dose | Reference(s) |

| Patchouli Alcohol | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | 10-40 μM (dose-dependent reduction) | [3] |

| Xylene-induced ear edema (mice) | Edema | 10-40 mg/kg (significant inhibition) | [4] | |

| Carrageenan-induced paw edema (rats) | Edema, TNF-α, IL-1β, PGE2, NO | 10-40 mg/kg (dose-dependent reduction) | [4] | |

| β-Patchoulene | Carrageenan-induced paw edema (mice) | Edema, MPO, MDA, TNF-α, IL-1β, IL-6, PGE2, NO | Dose-dependent inhibition | [3] |

| Pogostone | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6, IL-1β, NO, PGE2 | Significant inhibition | [5] |

| Seychellene | Cyclooxygenase (COX) inhibition assay | COX-1, COX-2 | IC50: 73.47 μM (COX-1), 73.31 μM (COX-2) | [6] |

| α-Bulnesene | Platelet-activating factor (PAF) receptor binding assay | PAF receptor | IC50: 17.62 ± 5.68 μM | [7] |

Neuroprotective Effects

Patchouli alcohol, in particular, has shown significant promise in preclinical models of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data on Neuroprotective Activity

| Compound | Model | Key Findings | Dosage | Reference(s) |

| Patchouli Alcohol | STZ-induced Alzheimer's disease rat model | Improved learning and memory, reduced neuroinflammation and Aβ deposition | 25 and 50 mg/kg/day (oral) for 42 days | [8] |

| Patchouli Alcohol | APP/PS1 transgenic mouse model of Alzheimer's disease | Ameliorated cognitive defects, reduced amyloid plaque deposition | 20 and 40 mg/kg/day (oral) for 90 days | [9] |

| Patchouli Alcohol | Aβ1-42-induced Alzheimer's disease mouse model | Improved cognitive and memory impairments, reduced neuroinflammation | Not specified | [10] |

Anticancer Activity